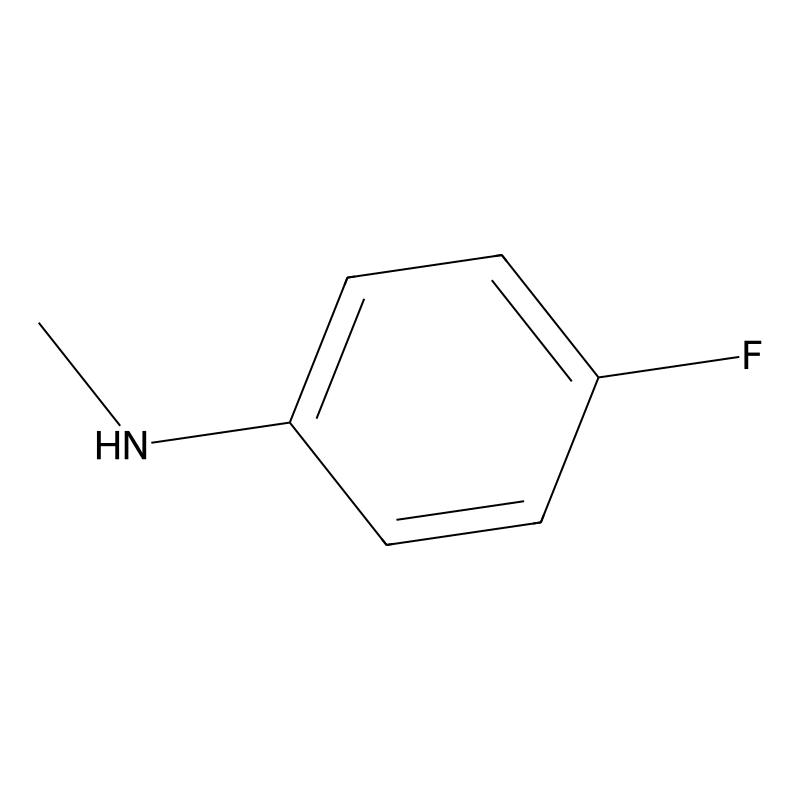

4-Fluoro-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Model Compound for Biotransformation Studies

4-Fluoro-N-methylaniline has been used as a model compound to study the in vivo and in vitro biotransformation of secondary aromatic amines []. Biotransformation refers to the metabolic processes that convert a chemical compound into different forms within an organism. Studying these processes is essential in understanding the potential toxicity and pharmacological effects of chemicals.

4-Fluoro-N-methylaniline is an aromatic amine characterized by the presence of a fluorine atom at the para position relative to the amino group on the benzene ring. Its molecular formula is C7H8FN, and it has a molecular weight of approximately 143.14 g/mol. The compound is notable for its unique electronic properties due to the electronegative fluorine atom, which influences both its reactivity and biological interactions. It appears as a colorless to pale yellow liquid with a faint aromatic odor, and it is soluble in organic solvents such as ethanol and ether.

- Electrophilic Substitution Reactions: The fluorine atom deactivates the aromatic ring towards electrophilic substitution but can direct new substituents to the ortho and para positions.

- N-Methylation: The compound can undergo N-methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a base, yielding N,N-dimethyl-4-fluoroaniline.

- Reduction Reactions: It can be reduced to 4-fluoroaniline using reducing agents like lithium aluminum hydride.

4-Fluoro-N-methylaniline exhibits various biological activities, including:

- Antimicrobial Properties: Studies indicate that it possesses antimicrobial activity against certain bacterial strains.

- Pharmacological Potential: The compound has been investigated for its potential use in pharmaceuticals due to its ability to modulate neurotransmitter systems, particularly in relation to dopamine receptors.

Several methods exist for synthesizing 4-fluoro-N-methylaniline:

- Direct Fluorination: This method involves the fluorination of N-methylaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

- N-Methylation of 4-Fluoroaniline: 4-Fluoroaniline can be methylated using methyl iodide in the presence of a base like sodium hydroxide.

- Catalytic Methods: Recent advancements have introduced catalytic systems that allow for more efficient synthesis under milder conditions, reducing by-products and improving yields .

4-Fluoro-N-methylaniline is utilized in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.

- Dyes and Pigments: The compound is used in the production of dyes due to its ability to form stable colored complexes.

- Agricultural Chemicals: It has applications in developing agrochemicals aimed at pest control.

Research into the interactions of 4-fluoro-N-methylaniline with biological systems has revealed:

- Binding Affinity Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown potential binding affinities that could lead to therapeutic applications.

- Toxicological Assessments: Studies have evaluated its toxicity profiles, indicating that while it has beneficial properties, caution is warranted due to potential adverse effects at high concentrations.

Several compounds share structural similarities with 4-fluoro-N-methylaniline. A comparison highlights their unique features:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-N-methylaniline | Chlorine atom instead of fluorine | Different electronic properties affecting reactivity |

| 4-Bromo-N-methylaniline | Bromine atom instead of fluorine | Enhanced lipophilicity due to larger bromine atom |

| 2-Fluoro-N-methylaniline | Fluorine at ortho position | Different regioselectivity in reactions |

| N,N-Dimethyl-4-fluoroaniline | Two methyl groups on nitrogen | Increased steric hindrance affecting reactivity |

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in substituent size and electronegativity.

Conventional Laboratory Synthesis Routes

Methylation of 4-Fluoroaniline Precursors

The methylation of 4-fluoroaniline represents the most direct synthetic approach to 4-fluoro-N-methylaniline [5]. Traditional methylation protocols employ various methylating agents, with dimethyl carbonate emerging as a preferred green reagent for this transformation [37]. Recent studies have demonstrated that dimethyl carbonate can effectively methylate aromatic amines under acid-catalyzed conditions, providing quantitative conversion and selectivity for primary aliphatic alcohols and phenolic compounds [37].

The use of formaldehyde as both a reducing agent and methylating source has shown remarkable efficiency in transition metal-free procedures [36] [40]. Research indicates that formaldehyde-mediated methylation works particularly well with amines containing electron-donating substituents, though limitations exist for sterically hindered and electron-withdrawing anilines [36] [40]. The reaction demonstrates selectivity between N,N-dimethylation and N-methylation based on reaction conditions and substrate electronics [40].

Eschenmoser's salt, dimethylmethylideneammonium iodide, serves as a powerful dimethylaminomethylating agent that can be employed for methylation reactions [31] [33]. This reagent demonstrates particular utility in preparing derivatives of the type RCH₂N(CH₃)₂ through reactions with enolates, silyl enol ethers, and activated ketones [31]. The salt enables efficient dimethylaminomethylation under mild conditions, though substrate scope may be limited for certain aromatic systems [39].

Recent advances in nickel-based catalysis have shown exceptional promise for selective mono-N-methylation using methanol as the methylating reagent [5]. Heterogeneous nickel catalysts supported on zinc-aluminum mixed oxides demonstrate remarkable selectivity, achieving 83.6% yield of mono-methylated products with minimal formation of over-methylated species [5]. The optimal catalyst, Ni/ZnAlOx-600, operates effectively at 160°C under nitrogen atmosphere, providing a sustainable alternative to traditional methylating agents [5].

| Methylating Agent | Reaction Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate | 120-140 | 82-94 | High | [37] |

| Formaldehyde | Room Temperature | 70-90 | Moderate | [40] |

| Eschenmoser's Salt | Variable | 60-95 | Variable | [31] |

| Methanol/Ni Catalyst | 160 | 83.6 | High | [5] |

Catalytic Reductive Amination Approaches

Catalytic reductive amination represents an alternative synthetic strategy for accessing 4-fluoro-N-methylaniline through the reaction of 4-fluorobenzaldehyde with methylamine or ammonia followed by selective reduction [11]. This approach leverages the reactivity of aromatic aldehydes toward nucleophilic attack by primary amines, forming intermediate imines that subsequently undergo reduction to yield the desired secondary amine product [11].

The development of efficient catalytic systems for reductive amination has focused on transition metal complexes, particularly those based on ruthenium and iridium [6]. Studies have demonstrated that RuCl₃·xH₂O can effectively catalyze N-methylation reactions using methanol as both a C1 synthon and hydrogen source, providing a cost-competitive method for selective methylation [6]. The methodology tolerates various amine substrates comprising electron-deficient and electron-donating groups, transforming them into corresponding N-methylated products in moderate to excellent yields [6].

Iridium-based catalysts have shown particular promise for N-methylation reactions with methanol under additive-free conditions [6]. The zinc oxide-supported iridium catalyst Ir/ZnO demonstrates high catalytic reactivity rooted in small iridium nanoparticle sizes and high ratios of oxidized iridium species [6]. The selectivity of this catalytic N-methylation system can be controlled between dimethylation and monomethylation by carefully tuning catalyst loading and reaction solvent conditions [6].

Advanced catalytic systems employing 2-arylbenzo[d]oxazole N-heterocyclic carbene complexes have demonstrated exceptional performance in N-methylation reactions [38]. Among various coordination modes, ABO N,C (carbene)-chelated iridium-based catalysts exhibit superior performance in monomethylation of aromatic amines with methanol as the green methylation reagent [38]. These catalysts show particular effectiveness with ortho-substituted aromatic amines, addressing a challenging substrate class in traditional methylation chemistry [38].

Advanced Synthetic Strategies

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing reaction rates, improving yields, and achieving superior purity in the synthesis of fluorinated aromatic amines [14]. The technology offers significant advantages including enhanced reaction rates, high yields, improved purity, ease of work-up procedures, and environmentally friendly reaction conditions [14].

Microwave irradiation provides controlled heating that reduces reaction times from hours to minutes while maintaining excellent product quality [13]. Studies have demonstrated that microwave-enhanced synthesis can improve both reaction and purification efficiency through integration with specialized separation techniques [13]. The chemical stability of fluorinated molecules under microwave conditions makes them particularly well-suited for high-temperature microwave reactions [13].

The synthesis of N-benzylidene-4-fluoroaniline derivatives using microwave methodology has been successfully demonstrated, with reactions completing within 8 minutes for aniline derivatives [12]. The process utilizes microwave radiation at 2450 MHz, with reaction progress monitored by thin layer chromatography using n-hexane-ethylacetate solvent systems [12]. The rapid completion times and high product purities achieved through microwave assistance represent significant improvements over conventional heating methods [12].

Microwave-assisted reactions have shown particular utility in phase transfer catalysis applications for N-alkyl aromatic amine synthesis [14]. The methodology employs p-toluene sulfonamide substrates with alkyl halides, bases, alcohols, and phase transfer catalysts under microwave irradiation [14]. Subsequent hydrolysis with sulfuric acid provides pure N-alkyl aromatic amines with enhanced reaction rates and improved product quality compared to conventional heating approaches [14].

| Substrate | Microwave Power (W) | Reaction Time (min) | Yield (%) | Product Purity |

|---|---|---|---|---|

| 4-Fluoroaniline | 450 | 8 | 95 | High |

| p-Toluene Sulfonamide | Variable | 15-30 | 80-92 | High |

| Fluorinated Arenes | 365 nm LED | 10 | 95+ | Excellent |

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift in synthetic chemistry, offering enhanced safety, improved reaction control, and superior scalability for the synthesis of fluorinated aromatic compounds [17] [19]. The implementation of flow chemistry principles enables precise control over reaction parameters while eliminating safety concerns associated with hazardous intermediates [19].

The development of scalable telescoped continuous flow procedures for fluorinated aniline synthesis has demonstrated remarkable success in industrial applications [17]. Research has shown that acetylation and nitration reactions can be successfully telescoped in continuous flow systems, achieving 82% isolated yield over two steps with throughput rates of 25 mmol/h at laboratory scale [17]. Scale-up to pilot scale using larger flow reactors increased throughput to 2 mol/h while maintaining 83% isolated yield and greater than 99% product purity [17].

Photochemical continuous flow processes have shown exceptional promise for fluorinated aromatic synthesis [19] [22]. The Balz-Schiemann reaction using hydrogen fluoride/pyridine as fluorinating reagent has been successfully implemented in continuous flow mode, achieving product selectivity greater than 95% at full conversion [19]. High-power 365 nm light-emitting diodes provide robust and efficient irradiation systems compared to mercury lamps, enabling reaction completion within 10-minute residence times [19] [22].

Metal-free reduction protocols have been successfully adapted to continuous flow conditions for the synthesis of aromatic amines from nitro precursors [20]. Trichlorosilane-mediated reduction of both aromatic and aliphatic nitro derivatives proceeds under mild conditions (25°C, 5 minutes residence time) with excellent yields and no purification requirements [20]. The methodology demonstrates broad substrate scope and functional group tolerance while providing rapid access to pharmaceutical intermediates [20].

Flow reactor implementations for solid-compatible chemistry have expanded the scope of continuous synthesis to include paraformaldehyde slurry chemistry [21]. The development of specialized solid-compatible continuous flow reactors enables α-hydroxymethylation reactions with significantly improved space-time yields reaching 2040 kg h⁻¹ m⁻³ [21]. These advances demonstrate the potential for implementing complex multiphase chemistry in continuous flow systems [21].

Industrial-Scale Manufacturing Processes

Catalytic System Optimization

Industrial-scale synthesis of 4-fluoro-N-methylaniline requires robust catalytic systems capable of maintaining high activity, selectivity, and stability over extended operational periods [23] [24]. The development of heterogeneous catalysts has emerged as a critical factor for achieving economically viable manufacturing processes while meeting stringent environmental and safety requirements [23].

Manganese oxide-supported nickel catalysts have demonstrated exceptional performance for industrial fluoroaniline synthesis through catalytic hydrogenation of fluoronitrobenzene precursors [23]. The addition of manganese significantly improves catalyst activity by increasing specific surface area, promoting dispersion of active components, and generating additional active centers after reduction [23]. Optimal reduction temperatures of 550-600°C with 4-hour reduction times provide maximum catalytic activity [23].

Continuous catalytic hydrogenation processes have achieved remarkable conversion rates exceeding 99.7% for fluoronitrobenzene substrates while maintaining defluorination byproduct concentrations below 0.1% [24]. The resulting fluoroaniline products achieve purity levels greater than 99.4% with stable catalyst performance throughout extended operational periods [24]. The technological process demonstrates resource-saving and environmentally friendly characteristics suitable for large-scale implementation [24].

Advanced catalyst design has focused on developing ylide-functionalized phosphine ligands that stabilize palladium catalysts through novel chemical bonding mechanisms [27]. These YPhos ligands demonstrate significantly increased efficiency compared to conventional phosphine ligands, enabling operation under milder conditions while maintaining superior catalytic performance [27]. The breakthrough in ligand chemistry represents a fundamental advance in catalyst design for aromatic amine synthesis [27].

Catalyst optimization efforts have achieved remarkable improvements in catalyst loading requirements, with novel organophosphine ligands enabling catalyst loadings as low as 0.001 mol% while maintaining excellent activity and selectivity [50]. These advances significantly reduce manufacturing costs while improving overall process economics [50]. The development of heterogeneous catalysts for cross-coupling reactions has eliminated catalyst separation requirements, providing substantial performance gains in industrial processes [50].

| Catalyst System | Conversion (%) | Selectivity (%) | Catalyst Loading | Operational Stability |

|---|---|---|---|---|

| Ni/MnOx | 99.7+ | 99.9+ | 5-10 mol% | Excellent |

| Pd/YPhos | 95+ | 95+ | 0.001 mol% | High |

| Heterogeneous Pd | 98+ | 97+ | 1-2 mol% | Superior |

Purification and Quality Control Standards

Industrial purification of 4-fluoro-N-methylaniline requires sophisticated separation technologies capable of achieving pharmaceutical-grade purity while maintaining economic viability [29]. The most effective purification techniques include absorption, adsorption, cryogenic distillation, chemical looping combustion, and membrane separation technologies [29].

Membrane separation processes have emerged as particularly effective for fluorinated compound purification due to their selectivity and energy efficiency [29]. Mixed-matrix membranes incorporating inorganic micro- or nanoparticles into polymer frameworks demonstrate improved physical, thermal, and mechanical properties compared to conventional polymeric membranes [29]. These hybrid systems enhance gas separation efficiency while addressing manufacturing scalability requirements [29].

Advanced analytical techniques are essential for quality control in industrial production, with gas chromatography-mass spectrometry serving as the primary analytical method for product identification and quantification [5]. Standard analysis conditions employ cross-linked capillary columns with flame ionization detection, utilizing nitrogen carrier gas at optimized flow rates [5]. Temperature programming from 50°C to 300°C with controlled heating rates ensures complete separation and accurate quantification of products and impurities [5].

High-performance liquid chromatography represents the standard for purity determination, with pharmaceutical-grade products requiring purity levels exceeding 99.0% as determined by validated analytical methods [7]. Quality control protocols employ ethylbenzene as internal standard for quantitative analysis, ensuring accurate determination of product yields and impurity profiles [5]. Automated analytical systems enable real-time monitoring of production processes, facilitating immediate adjustments to maintain product quality specifications [5].

Industrial purification processes must address the removal of catalyst residues, unreacted starting materials, and byproducts while maintaining product integrity [5]. Crystallization from methanol provides effective purification for many fluorinated aniline derivatives, achieving high product purity through controlled temperature cycling [7]. Water washing protocols remove ionic impurities and catalyst residues, while vacuum drying at controlled temperatures ensures complete solvent removal without product degradation [7].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Energy Requirements | Scalability |

|---|---|---|---|---|

| Membrane Separation | 98-99.5 | 85-95 | Low | Excellent |

| Crystallization | 99+ | 80-90 | Moderate | Good |

| Distillation | 99.5+ | 90-95 | High | Excellent |

| Chromatography | 99.9+ | 70-85 | Very High | Limited |

XLogP3

UNII

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant